

safety and handling of 2-Chloro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-1,3-dimethoxybenzene

Cat. No.: B1590426

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **2-Chloro-1,3-dimethoxybenzene**

Authored by a Senior Application Scientist

This guide provides comprehensive safety and handling protocols for **2-Chloro-1,3-dimethoxybenzene** (CAS No. 7051-15-2), a crucial building block in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions. Our approach is grounded in the principle that true laboratory safety stems from a thorough assessment of a chemical's properties, potential hazards, and the logic behind each handling step.

Compound Profile and Physicochemical Characteristics

2-Chloro-1,3-dimethoxybenzene is a halogenated aromatic ether.^[1] Its physical and chemical properties are fundamental to understanding its behavior in a laboratory setting and dictate the specific handling and storage requirements necessary to ensure user safety. As a solid at room temperature, the primary exposure risks during routine handling involve inhalation of dust and dermal contact.^{[2][3]}

Table 1: Physicochemical Properties of **2-Chloro-1,3-dimethoxybenzene**

Property	Value	Source(s)
CAS Number	7051-15-2	[2] [3] [4]
Molecular Formula	C ₈ H ₉ ClO ₂	[4]
Molecular Weight	172.61 g/mol	[4]
Appearance	White to off-white solid	[2]
Melting Point	69-71 °C	[2]
Boiling Point	233.7 ± 20.0 °C (Predicted)	[2]

| Density | 1.155 ± 0.06 g/cm³ (Predicted) |[\[2\]](#) |

Hazard Identification and Risk Assessment

While comprehensive toxicological data for **2-Chloro-1,3-dimethoxybenzene** is limited, information for structurally similar compounds, such as its 1,4-dimethoxy isomer, and the general class of halogenated aromatic compounds allows for a robust hazard assessment.[\[1\]](#) [\[5\]](#) The primary anticipated hazards are irritation to the skin, eyes, and respiratory system.[\[3\]](#)[\[5\]](#)

Table 2: Hazard Identification and GHS Classification

Hazard Class	Category	Hazard Statement	Rationale / Causality
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	Halogenated organic compounds can defat the skin, leading to irritation and potential dermatitis upon prolonged contact. [1] [3] [5]
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation	Particulate matter (dust) can cause mechanical irritation, while the chemical nature of the compound can lead to more severe irritation or damage to eye tissue. [3] [5]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation	Inhalation of fine dusts can irritate the mucous membranes of the respiratory tract. [3] [5]

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Based on data for the 2-Chloro-1,4-dimethoxybenzene isomer.[\[5\]](#) |

Core Principle: Risk Assessment Effective safety protocols are built on the principle that risk is a function of both a substance's inherent hazards and the potential for exposure. The procedures outlined in this guide are designed to minimize or eliminate exposure, thereby mitigating the overall risk.

The Hierarchy of Controls: A Multi-Layered Safety Approach

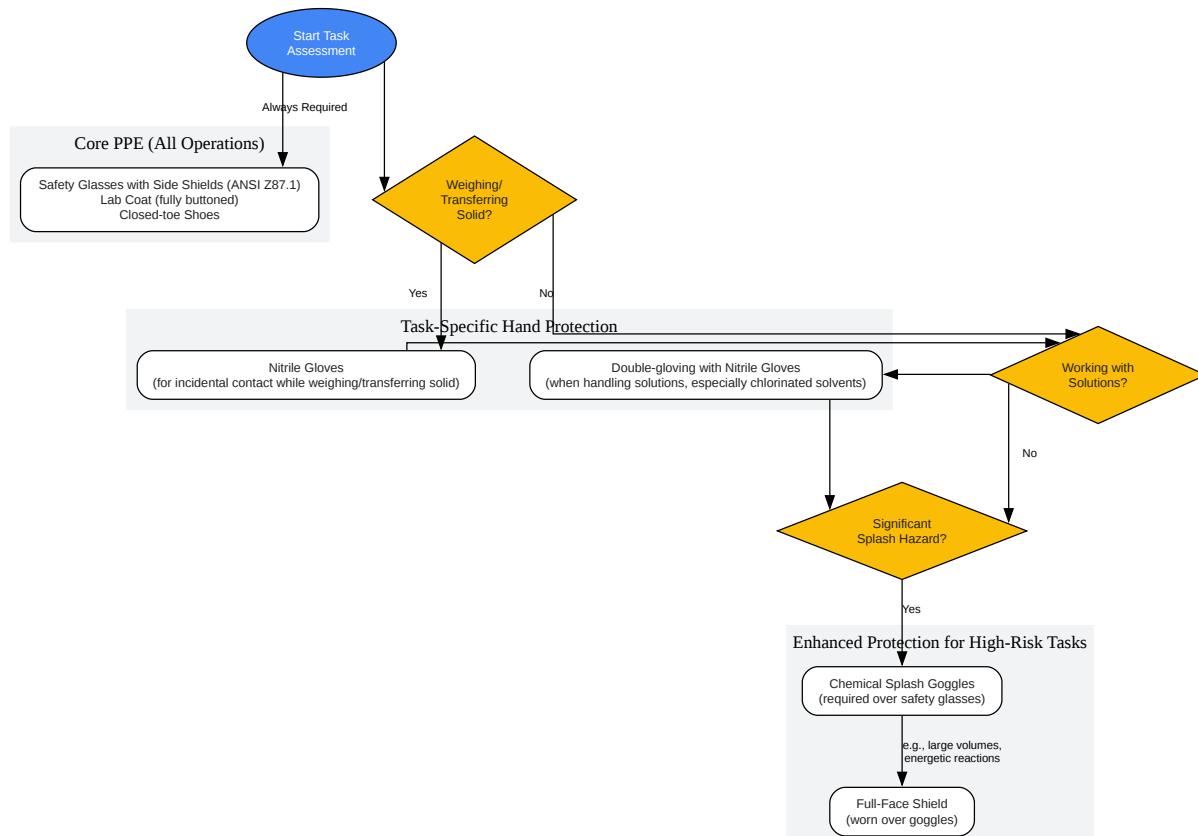
The most effective safety programs implement a "hierarchy of controls," prioritizing systemic changes over reliance on individual behavior. This framework provides a robust, multi-layered defense against chemical exposure.

Engineering Controls (First Line of Defense)

Engineering controls are modifications to the workspace that isolate personnel from hazards. Their primary advantage is that they provide consistent protection without requiring constant user action.

- Chemical Fume Hood: All manipulations of **2-Chloro-1,3-dimethoxybenzene** that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a properly functioning chemical fume hood.[6][7] This is the most critical engineering control as it captures airborne particulates at the source, preventing inhalation.
- Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
- Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[1][5][8] Their proximity is crucial for rapid decontamination in the event of an accidental splash.

Administrative Controls (Procedural Safeguards)


These are work policies and procedures designed to reduce the duration, frequency, and severity of exposure to hazardous materials.

- Designated Areas: Establish a designated area within the lab specifically for working with halogenated compounds.[7] This area should be clearly marked, and access should be limited to trained personnel.
- Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP for **2-Chloro-1,3-dimethoxybenzene** must be written and readily available. All personnel must be trained on this SOP before beginning work.

- Good Housekeeping: Maintain a clean and organized workspace.^[9] Prevent the accumulation of chemical residues on surfaces by cleaning the work area after each procedure.

Personal Protective Equipment (PPE) (Final Barrier)

PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls described above. Never rely on PPE alone. The selection of appropriate PPE is dictated by the specific task being performed.

[Click to download full resolution via product page](#)

Caption: PPE selection logic for **2-Chloro-1,3-dimethoxybenzene**.

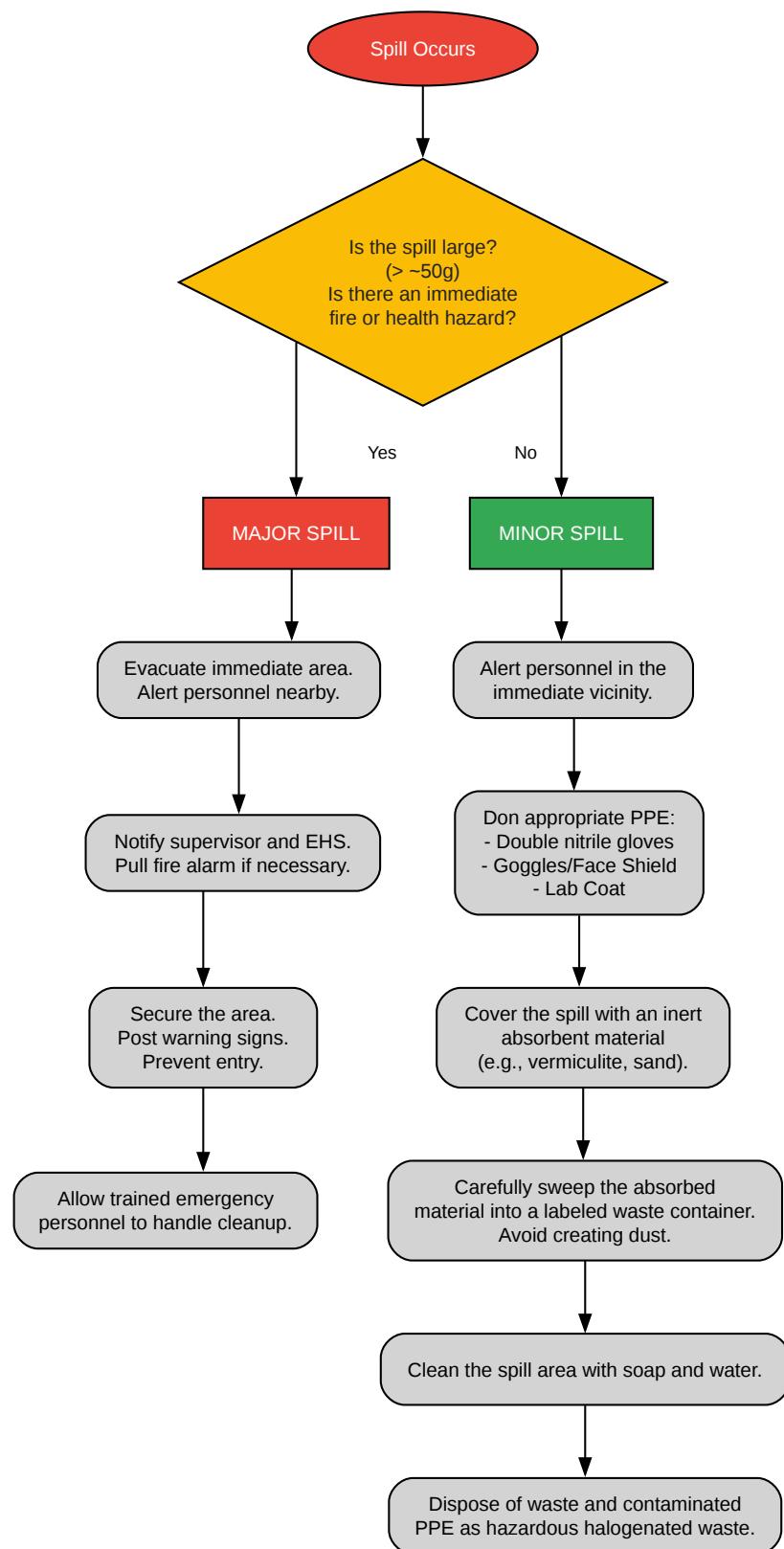
Standard Operating Procedures (SOPs)

Handling and Use Protocol

- Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items. Verify the location of the nearest eyewash station and safety shower.
- Don PPE: Put on all required PPE as determined by the task (see PPE diagram above). At a minimum, this includes a lab coat, safety glasses, and nitrile gloves.[\[1\]](#)[\[8\]](#)
- Weighing: Perform all weighing operations on a balance located inside the fume hood or a ventilated balance enclosure to contain any dust. Use a spatula to carefully transfer the solid. Avoid creating airborne dust.
- Transfers: If transferring the solid to a reaction vessel, do so carefully within the fume hood. Use a powder funnel to minimize the chance of spillage.
- Post-Handling: After handling, carefully decontaminate the spatula and any other equipment used. Wipe down the work surface inside the fume hood. Remove gloves and wash hands thoroughly with soap and water.[\[7\]](#)[\[8\]](#)

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent accidental release or reaction.


- Container: Store **2-Chloro-1,3-dimethoxybenzene** in its original, tightly sealed container.[\[5\]](#)
- Location: Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[\[5\]](#)[\[10\]](#) A dedicated cabinet for halogenated compounds is recommended.[\[1\]](#)
- Incompatibilities: Segregate from strong oxidizing agents.[\[5\]](#) Do not store near heat, sparks, or open flames.[\[7\]](#)
- Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All laboratory personnel must be familiar with these procedures.

Spill Response

The response to a spill depends entirely on its scale. A pre-planned response is critical.

[Click to download full resolution via product page](#)

Caption: Decision workflow for responding to a chemical spill.

Minor Spill Cleanup Protocol (Solid < 50g):

- Alert & Secure: Alert personnel in the immediate area. Ensure the spill is not near an ignition source.
- Don PPE: Wear a lab coat, chemical splash goggles, and double-layer nitrile gloves.[7]
- Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[5][11] Do NOT use combustible materials like paper towels to absorb the bulk material.[11]
- Collect: Carefully sweep the mixture into a designated, labeled container for hazardous waste.[9] Use non-sparking tools if there is any fire hazard in the area.
- Decontaminate: Wipe the spill area with a cloth dampened with soapy water.[12]
- Dispose: Place all contaminated materials (absorbent, gloves, cleaning cloths) into a sealed, labeled bag or container for disposal as halogenated chemical waste.[1][11]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.
- Skin Contact: Remove contaminated clothing and shoes.[5] Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
- Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[5] Seek immediate medical attention.

Firefighting Measures

- Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[5]
- Hazards from Combustion: In a fire, toxic and corrosive fumes may be produced, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5][13]
- Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

- Segregation: All waste containing **2-Chloro-1,3-dimethoxybenzene**, including contaminated absorbents, PPE, and empty containers, must be collected in a designated hazardous waste container.
- Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical contents, including "**2-Chloro-1,3-dimethoxybenzene**" and any solvents used.
- Halogenated Waste Stream: This compound is a halogenated organic. It must be disposed of in a dedicated halogenated waste stream, separate from non-halogenated organic waste. [1] Mixing waste streams can create dangerous reactions and complicates the disposal process.
- Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 2. 2-Chloro-1,3-dimethoxy-benzene | 7051-15-2 [amp.chemicalbook.com]
- 3. 2-Chloro-1,3-dimethoxybenzene | 7051-15-2 [sigmaaldrich.com]
- 4. 2-Chloro-1,3-dimethoxybenzene | C8H9ClO2 | CID 13015717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. hmc.edu [hmc.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. jk-sci.com [jk-sci.com]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [safety and handling of 2-Chloro-1,3-dimethoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590426#safety-and-handling-of-2-chloro-1-3-dimethoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com